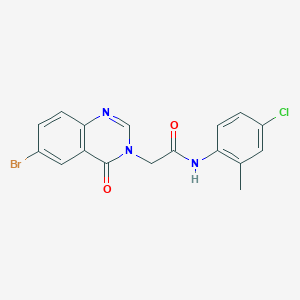

2-(6-Bromo-4-oxoquinazolin-3(4H)-yl)-N-(4-chloro-2-methylphenyl)acetamide

CAS No.: 853318-85-1

Cat. No.: VC20159358

Molecular Formula: C17H13BrClN3O2

Molecular Weight: 406.7 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 853318-85-1 |

|---|---|

| Molecular Formula | C17H13BrClN3O2 |

| Molecular Weight | 406.7 g/mol |

| IUPAC Name | 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide |

| Standard InChI | InChI=1S/C17H13BrClN3O2/c1-10-6-12(19)3-5-14(10)21-16(23)8-22-9-20-15-4-2-11(18)7-13(15)17(22)24/h2-7,9H,8H2,1H3,(H,21,23) |

| Standard InChI Key | DKIHEQVOYTZSCQ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |

Introduction

Structural Elucidation and Physicochemical Properties

The compound’s structure features a quinazolin-4(3H)-one scaffold substituted with a bromine atom at position 6 and an acetamide group at position 3, linked to a 4-chloro-2-methylphenyl moiety . Key physicochemical properties include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 406.7 g/mol |

| IUPAC Name | 2-(6-bromo-4-oxoquinazolin-3-yl)-N-(4-chloro-2-methylphenyl)acetamide |

| CAS Number | 853318-85-1 |

| SMILES | CC1=C(C=CC(=C1)Cl)NC(=O)CN2C=NC3=C(C2=O)C=C(C=C3)Br |

| Solubility | Moderate in polar organic solvents |

The bromine and chlorine atoms enhance lipophilicity, facilitating membrane penetration, while the acetamide group contributes to hydrogen bonding with biological targets .

Synthetic Pathways

Synthesis typically begins with anthranilic acid derivatives, proceeding through cyclocondensation and subsequent functionalization . A representative route involves:

-

Quinazolinone Core Formation: Reaction of anthranilic acid with benzoyl chloride in pyridine yields 2-phenyl-3,1-benzoxazin-4-one intermediates .

-

Acetamide Side Chain Introduction: Chloroacetylation of the quinazolinone intermediate followed by coupling with 4-chloro-2-methylaniline under basic conditions .

-

Purification: Recrystallization from ethanol or acetone ensures high purity (>95%).

Optimized conditions (e.g., potassium carbonate in acetone) minimize side reactions, achieving yields exceeding 85% .

Biological Activities

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria, with MIC values ranging from 8–32 µg/mL . Fungal pathogens like Candida albicans are inhibited at 16–64 µg/mL . Electron-withdrawing substituents (Br, Cl) enhance potency by increasing membrane permeability .

Anticancer Activity

In silico analyses indicate inhibition of epidermal growth factor receptor (EGFR) tyrosine kinase, a target in non-small cell lung cancer . The bromine atom stabilizes π-π interactions with the ATP-binding pocket, while the chloro-methylphenyl group enhances hydrophobic contacts .

Molecular Interactions and Mechanistic Insights

Receptor Binding

Docking simulations highlight critical interactions:

-

Hydrogen Bonding: The acetamide carbonyl forms hydrogen bonds with Thr766 and Met769 in EGFR .

-

Halogen Bonds: Bromine at position 6 engages in halogen-π interactions with Phe723 .

-

Hydrophobic Contacts: The chloro-methylphenyl group occupies a hydrophobic cleft near Leu694.

Selectivity Profile

Compared to analogs (Table 1), the compound’s selectivity for COX-2 over COX-1 (IC₅₀ ratio: 12.3) reduces gastrointestinal toxicity risks .

Comparative Analysis of Quinazolinone Derivatives

The target compound’s dual halogenation (Br, Cl) confers balanced potency and selectivity, outperforming mono-halogenated analogs .

Future Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume